N1,N12-Diacetylspermine

描述

N1,N12-Diacetylspermine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Homo sapiens with data available.

属性

IUPAC Name |

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDTUDWGJMBVEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276330 |

Source

|

| Record name | N1,N12-Diacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N1,N12-Diacetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61345-83-3 |

Source

|

| Record name | N1,N12-Diacetylspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61345-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N12-Diacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N12-Diacetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of N1,N12-Diacetylspermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N12-diacetylspermine (DiAcSpm) is a polyamine metabolite that has garnered significant attention as a promising biomarker for various malignancies, including colorectal, breast, and lung cancers.[1][2][3] Emerging evidence suggests that DiAcSpm is not merely a passive byproduct of dysregulated polyamine metabolism in cancer but an active participant in tumor progression. This technical guide provides a comprehensive overview of the biological function of DiAcSpm, its metabolic pathway, its role as a cancer biomarker, and the underlying molecular mechanisms driving its effects on cancer cell proliferation. Detailed experimental protocols and quantitative data are presented to support further research and therapeutic development targeting this molecule.

Introduction

Polyamines are ubiquitous small polycations essential for cell growth, differentiation, and proliferation.[4] Their metabolism is often dysregulated in cancer, leading to elevated levels of polyamines that support tumorigenesis.[2] this compound is a diacetylated derivative of the polyamine spermine.[5] While it is a minor component of polyamines in healthy individuals, its concentration is significantly elevated in the urine and serum of cancer patients.[1] This observation has positioned DiAcSpm as a valuable, non-invasive biomarker for early cancer detection.[3][6] Recent studies have delved deeper into its biological activities, revealing a role in promoting cancer cell proliferation and metabolic reprogramming.[1]

Biosynthesis and Metabolism of this compound

The biosynthesis of DiAcSpm is intrinsically linked to the central polyamine metabolic pathway. The key enzyme responsible for its formation is spermidine/spermine N1-acetyltransferase (SAT1), also known as SSAT.[2][5] SAT1 catalyzes the transfer of an acetyl group from acetyl-CoA to spermine, forming N1-acetylspermine.[5] Under certain conditions, SAT1 can further acetylate N1-acetylspermine to produce this compound.[2][5] The expression and activity of SAT1 are tightly regulated by intracellular polyamine concentrations; elevated polyamine levels induce SAT1 expression, thus promoting the acetylation and subsequent excretion or catabolism of polyamines to maintain homeostasis.[5]

Figure 1: Polyamine metabolic pathway leading to the formation of this compound.

This compound as a Cancer Biomarker

A substantial body of evidence supports the utility of DiAcSpm as a biomarker for various cancers. Its levels are often elevated in the biological fluids of cancer patients, and it shows promise for both early diagnosis and prognosis.

Quantitative Data on DiAcSpm as a Biomarker

| Cancer Type | Sample Type | Key Findings | Reference |

| Colorectal Cancer | Urine | Sensitivity of 75.8% for colon cancer patients, significantly higher than serum CEA (39.5%) and CA19-9 (14.1%). Elevated in 60% of stage 0+I patients. | [7] |

| High DiAcSpm levels correlated with advanced tumor node metastasis state, positive nodal metastasis, and high Ki67 proliferation index. | [1] | ||

| Breast Cancer | Urine | Sensitivity of 60.2%, higher than CEA (37.3%) and CA15-3 (37.3%). Elevated in 28% of stage I+II patients, whereas CEA and CA15-3 were positive in only 3% and 0% of these patients, respectively. | [3][7] |

| Non-Small Cell Lung Cancer (NSCLC) | Serum | Identified as a novel pre-diagnostic serum biomarker. | |

| Urine | Urinary DiAcSpm is a non-invasive marker for diagnosis and prognosis. | ||

| Ovarian Cancer | Urine | Implicated as an effective biomarker. | [2] |

Biological Functions in Cancer Progression

Beyond its role as a biomarker, DiAcSpm actively participates in cancer cell biology.

Promotion of Cell Proliferation and Cell Cycle Progression

In colorectal cancer (CRC) cell lines (SW480 and Caco-2), treatment with DiAcSpm has been shown to significantly increase the rate of cell proliferation.[1] This is accompanied by an increase in the S phase population of the cell cycle and a decrease in the G1 phase population.[1] Furthermore, DiAcSpm treatment upregulates the protein expression of key cell cycle regulators, cyclin D1 and cyclin E.[1]

Upregulation of ATP Production

DiAcSpm has been observed to enhance cellular metabolism by upregulating ATP production in CRC cells.[1] This metabolic reprogramming likely supports the increased energy demands of rapidly proliferating cancer cells.

Molecular Mechanism of Action in Colorectal Cancer

A key molecular mechanism underlying the pro-proliferative effects of DiAcSpm in CRC involves the regulation of a microRNA-protein axis. RNA sequencing has revealed that DiAcSpm treatment leads to the downregulation of miR-559.[1] This microRNA has been shown to target cystathionine (B15957) β-synthase (CBS).[1] Therefore, by downregulating the tumor-suppressive miR-559, DiAcSpm treatment results in increased expression of CBS, which in turn promotes CRC proliferation.[1][8] Knockdown of CBS using siRNA has been shown to block the biological effects of DiAcSpm on CRC cells.[1][8]

Figure 2: Proposed signaling pathway of this compound in colorectal cancer.

Experimental Protocols

Measurement of this compound in Urine by ELISA

This protocol is based on the methodology described for the analysis of urine samples from cancer patients.[7]

-

Sample Collection and Preparation:

-

Collect urine samples from patients and healthy controls.

-

Add 3 mmol/L sodium azide (B81097) (NaN3) to the urine samples to prevent bacterial growth.

-

Store the samples at -20°C until analysis.

-

-

ELISA Procedure:

-

The specific details of the ELISA kit, including the antibody used, should be followed as per the manufacturer's instructions. Generally, the assay involves the competitive binding of DiAcSpm in the sample and a labeled DiAcSpm conjugate to a limited number of anti-DiAcSpm antibody binding sites.

-

Briefly, urine samples (appropriately diluted) and standards are added to microplate wells coated with anti-DiAcSpm antibodies.

-

A known amount of enzyme-labeled DiAcSpm is then added.

-

During incubation, DiAcSpm from the sample and the enzyme-labeled DiAcSpm compete for binding to the antibody.

-

After washing to remove unbound components, a substrate for the enzyme is added.

-

The resulting color development is inversely proportional to the concentration of DiAcSpm in the sample.

-

The absorbance is read using a microplate reader, and the concentration of DiAcSpm is determined from a standard curve.

-

Cell Proliferation Assay (CCK-8 Assay)

This protocol is based on the methodology used to assess the effect of DiAcSpm on the growth of colorectal cancer cell lines.[1]

-

Cell Culture:

-

Culture colorectal cancer cell lines (e.g., SW480, Caco-2) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in 96-well plates at a suitable density.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of DiAcSpm (e.g., 0.2 µM, 0.5 µM) and a vehicle control.

-

Incubate the cells for the desired period (e.g., five days).

-

At the end of the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

References

- 1. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Diacetylspermine | High-Purity Polyamine for Research [benchchem.com]

- 6. A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Biomarker: An In-depth Technical Guide to the Discovery and History of N1,N12-Diacetylspermine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer diagnostics, the quest for sensitive and specific biomarkers is paramount. Among the myriad of molecules investigated, the polyamine N1,N12-diacetylspermine has emerged as a promising candidate for the early detection and monitoring of various malignancies. This technical guide provides a comprehensive overview of the discovery, historical development, and analytical methodologies associated with this intriguing molecule, tailored for professionals in the fields of research, science, and drug development.

Discovery and Historical Perspective

The story of this compound is intrinsically linked to the broader history of polyamine research. Polyamines, such as spermine (B22157) and spermidine, have long been recognized for their crucial roles in cell growth and proliferation. As early as 1971, Russell et al. observed elevated levels of polyamines in the urine of cancer patients, sparking interest in their potential as tumor markers[1]. However, the utility of total polyamine levels was limited by significant individual variations and elevations in non-malignant conditions[1].

The breakthrough came with advancements in analytical techniques. Through the refinement of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, researchers were able to identify minor components of urinary polyamines[2][3][4]. In this context, this compound (DiAcSpm) was identified as a minor but consistently present metabolite in human urine, constituting less than 0.5% of the total polyamine species[2][3][4].

Subsequent investigations, notably by researchers such as Hiramatsu and Kawakita, revealed that urinary levels of this compound were significantly and more consistently elevated in patients with various cancers, including colorectal, breast, and lung cancer, even in early stages, compared to healthy individuals[5][6][7]. This discovery marked a pivotal moment, shifting the focus from total polyamines to this specific acetylated derivative as a more sensitive and specific biomarker[3][5].

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological matrices is crucial for its clinical application. Several analytical methods have been developed and refined over the years.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with fluorescence detection, was one of the initial techniques used to separate and quantify urinary polyamines, leading to the identification of this compound[3][4].

Experimental Protocol: HPLC with Fluorescence Detection

-

Sample Preparation (Urine):

-

Centrifuge urine samples to remove particulate matter.

-

Perform a pre-purification step using a cation-exchange column to isolate polyamines.

-

Elute the polyamines from the column using an appropriate buffer.

-

-

Derivatization:

-

React the polyamine-containing fraction with a fluorescent labeling agent. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, dansyl chloride, or benzoyl chloride.

-

-

Chromatographic Separation:

-

Inject the derivatized sample into an HPLC system equipped with a reverse-phase C18 column.

-

Use a gradient elution program with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) to separate the different polyamine derivatives.

-

-

Detection:

-

Detect the fluorescently labeled polyamines using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification:

-

Quantify the concentration of this compound by comparing its peak area to that of a known concentration of an this compound standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of this compound, particularly in complex biological samples.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation and Derivatization:

-

Similar to HPLC, a preliminary purification of polyamines from the biological matrix is often required.

-

Derivatize the polyamines to increase their volatility for GC analysis. Common derivatization agents include isobutyl chloroformate or other acylating agents.

-

-

Gas Chromatography:

-

Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).

-

Employ a temperature program to separate the analytes based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

The eluting compounds from the GC column are introduced into the mass spectrometer.

-

Ionize the molecules (e.g., using electron ionization).

-

Detect the resulting ions and their fragments based on their mass-to-charge ratio.

-

-

Quantification:

-

Identify this compound based on its characteristic retention time and mass spectrum.

-

Quantify the analyte using an internal standard and by monitoring specific ion fragments (Selected Ion Monitoring - SIM) for increased sensitivity and specificity.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

The development of specific antibodies against this compound has enabled the creation of sensitive and high-throughput ELISA methods[3][8].

Experimental Protocol: Competitive ELISA

-

Coating: Coat microtiter plate wells with an this compound-protein conjugate.

-

Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

-

Competition: Add a mixture of the urine sample (containing unknown amounts of this compound) and a fixed amount of a specific anti-N1,N12-diacetylspermine antibody to the wells. The free this compound in the sample will compete with the coated this compound for binding to the antibody.

-

Washing: Wash the wells to remove unbound antibodies and other components.

-

Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.

-

Substrate Addition: Add a chromogenic substrate that is converted by the enzyme into a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to a standard curve generated with known concentrations of this compound.

Other Methods

More recently, a reagent kit for the determination of this compound based on colloidal gold aggregation has been developed, which can be used with automatic biochemical analyzers for rapid and convenient analysis[3][5].

Quantitative Data in Cancer

Numerous studies have demonstrated elevated levels of this compound in various cancers. The following tables summarize some of the key quantitative findings.

Table 1: Urinary this compound Levels in Colorectal Cancer Patients vs. Healthy Controls

| Study | Patient Group (n) | Control Group (n) | Mean/Median Concentration (Patient) | Mean/Median Concentration (Control) | p-value |

| Hiramatsu et al. (2005)[6] | Colorectal Cancer (248) | Healthy (52) | Elevated (Sensitivity: 75.8%) | Normal | < 0.0001 |

| Umemori et al. (2010) | Colorectal Cancer (33) | Not Specified | Elevated (Sensitivity: 69.6%) | Normal | - |

Table 2: Urinary and Serum this compound Levels in Lung Cancer Patients vs. Healthy Controls

| Study | Sample Type | Patient Group (n) | Control Group (n) | Mean/Median Concentration (Patient) | Mean/Median Concentration (Control) | p-value |

| Takahashi et al. (2015)[5] | Urine | NSCLC (260) | Healthy (140) | 0.810 (median DASr) | 0.534 (median DASr) | < 0.001 |

| Wikoff et al. (2015)[9] | Serum | Pre-diagnostic NSCLC (108) | Matched (216) | Elevated (AUC = 0.657) | Normal | - |

| Anonymous (2008)[10] | Urine | Stage I NSCLC (142) | Healthy | 0.33 ± 0.28 | Lower | < 0.01 |

Table 3: Urinary and Serum this compound Levels in Breast Cancer Patients vs. Healthy Controls

| Study | Sample Type | Patient Group (n) | Control Group (n) | Mean/Median Concentration (Patient) | Mean/Median Concentration (Control) | p-value |

| Hiramatsu et al. (2005)[6] | Urine | Breast Cancer (83) | Healthy (52) | Elevated (Sensitivity: 60.2%) | Normal | 0.0032 |

| Umemori et al. (2010) | Urine | Breast Cancer (28) | Not Specified | Elevated (Sensitivity: 46.4%) | Normal | - |

| Nanami et al. (2023)[7] | Urine | Breast Cancer (10) | Healthy | Elevated (Positive Rate: 20%) | Normal | - |

| Velenosi et al. (2022)[11] | Urine | TNBC (200) | Control (200) | No significant difference | No significant difference | - |

Signaling Pathways and Biological Role

The precise biological functions of this compound in cancer are an active area of research. Its production is linked to the polyamine metabolic pathway, which is often dysregulated in cancer.

Polyamine Metabolism Pathway

The biosynthesis of polyamines begins with ornithine, which is converted to putrescine by ornithine decarboxylase (ODC). Putrescine is then converted to spermidine, and subsequently to spermine. The catabolism of spermine can lead to the formation of this compound through the action of spermidine/spermine N1-acetyltransferase (SSAT).

References

- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]

- 5. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 8. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medtrib.cn [file.medtrib.cn]

- 10. ascopubs.org [ascopubs.org]

- 11. Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the N1,N12-Diacetylspermine Biosynthesis Pathway: From Core Biochemistry to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N12-diacetylspermine (DAS), a diacetylated derivative of the polyamine spermine, has emerged as a molecule of significant interest in biomedical research, particularly as a promising biomarker in oncology. The biosynthesis of DAS is intricately linked to the broader polyamine metabolic pathway, with the enzyme spermidine/spermine N1-acetyltransferase 1 (SAT1 or SSAT1) playing a pivotal, rate-limiting role. This technical guide provides a comprehensive overview of the DAS biosynthesis pathway, detailing the enzymatic machinery, regulatory mechanisms, and its association with disease states. Furthermore, this document offers detailed experimental protocols for the quantification of DAS and the assessment of key enzyme activities, alongside a curated summary of quantitative data to support researchers and drug development professionals in this dynamic field.

Introduction to Polyamine Metabolism and the Significance of this compound

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, such as cell growth, differentiation, and proliferation.[1] The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2] Dysregulation of polyamine homeostasis is a hallmark of various pathological conditions, most notably cancer.[3]

This compound is a metabolic byproduct of the polyamine catabolic pathway. While present at low levels in healthy individuals, its concentration is significantly elevated in the biological fluids of patients with various malignancies, including colorectal, breast, lung, and prostate cancers.[4][5][6][7] This has positioned DAS as a valuable, non-invasive biomarker for cancer detection and prognosis.[4] The synthesis of DAS is primarily catalyzed by the highly inducible enzyme spermidine/spermine N1-acetyltransferase 1 (SAT1).[8]

The this compound Biosynthesis Pathway

The formation of this compound is a two-step acetylation process originating from spermine. The central enzyme in this pathway is SAT1, which catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine, yielding N1-acetylspermine. A subsequent acetylation event, which can also be catalyzed by SAT1, occurs at the N12 position to produce this compound.

The overall polyamine catabolic pathway involves a series of enzymatic reactions that regulate the levels of polyamines. This pathway is crucial for maintaining cellular homeostasis and preventing the toxic accumulation of polyamines.

References

- 1. A perspective of polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 7. Evaluation of urine this compound as potential tumor marker for urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Role of N1,N12-Diacetylspermine in Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N12-diacetylspermine (DAS) is a polyamine metabolite that has garnered significant attention in cancer research.[1] Elevated levels of DAS have been consistently observed in the tissues and bodily fluids of patients with various malignancies, including colorectal, lung, and breast cancer, suggesting its potential as a biomarker for early diagnosis and prognosis.[2][3] Beyond its diagnostic utility, emerging evidence indicates that DAS is not merely a metabolic byproduct but an active participant in promoting cell proliferation and survival. This technical guide provides an in-depth overview of the current understanding of the role of DAS in cell proliferation, with a focus on its molecular mechanisms, associated signaling pathways, and the experimental methodologies used to investigate its function.

Introduction

Polyamines are ubiquitous polycations essential for cell growth, differentiation, and survival.[3] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[4] Dysregulation of polyamine metabolism is a hallmark of cancer, characterized by increased polyamine levels that support the high proliferative rate of tumor cells.[3] this compound is a product of polyamine catabolism, formed through the acetylation of spermine (B22157) by spermidine/spermine N1-acetyltransferase (SSAT).[5] While initially considered a simple excretion product, recent studies have unveiled a more intricate role for DAS in cancer biology, demonstrating its ability to directly influence cell proliferation, cell cycle progression, and cellular metabolism.[2][6]

Quantitative Effects of this compound on Cell Proliferation

Experimental evidence from in vitro studies on colorectal cancer (CRC) cell lines, SW480 and Caco-2, has demonstrated the pro-proliferative effects of exogenous DAS.[2] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Cell Proliferation (CCK-8 Assay)

| Cell Line | DAS Concentration (µM) | Observation | Significance |

| SW480 | 0.2, 0.5 | Increased growth rate | P < 0.05 for 0.5 µM vs. control[2] |

| Caco-2 | 0.2, 0.5 | Increased growth rate | P < 0.05 for 0.5 µM vs. control[2] |

Table 2: Effect of this compound on Cell Cycle Progression (Flow Cytometry)

| Cell Line | DAS Concentration (µM) | G1 Phase Population | S Phase Population | Significance |

| SW480 | 0.5 | Decreased | Increased | P < 0.05 vs. control[2] |

| Caco-2 | 0.5 | Decreased | Increased | P < 0.05 vs. control[2] |

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins (Western Blot)

| Cell Line | DAS Concentration (µM) | Cyclin D1 Protein Expression | Cyclin E Protein Expression |

| SW480 | 0.5 | Upregulated | Upregulated |

| Caco-2 | 0.5 | Upregulated | Upregulated |

Table 4: Effect of this compound on Cellular Metabolism (ATP Assay)

| Cell Line | DAS Concentration (µM) | ATP Production Rate | Significance |

| SW480 | 0.5 | Increased | P < 0.05 vs. control[2] |

| Caco-2 | 0.5 | Increased | P < 0.05 vs. control[2] |

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms by which DAS exerts its pro-proliferative effects. One key pathway identified involves the downregulation of a microRNA and the subsequent upregulation of a cancer-promoting enzyme.[2]

The miR-559/CBS Axis

Studies in colorectal cancer cells have shown that treatment with DAS leads to the downregulation of microRNA-559 (miR-559).[2][7] miR-559 acts as a tumor suppressor by targeting the mRNA of cystathionine (B15957) β-synthase (CBS), an enzyme involved in sulfur metabolism that has been implicated in cancer cell proliferation.[2] By downregulating miR-559, DAS effectively relieves the translational repression of CBS, leading to increased CBS protein levels.[2][7] Elevated CBS expression, in turn, promotes cell proliferation and ATP production.[2] Knockdown of CBS using siRNA has been shown to block the growth-promoting effects of DAS, confirming the critical role of this axis.[2]

Caption: Signaling pathway of this compound in promoting cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of DAS in cell proliferation.

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to measure the effect of DAS on the proliferation of SW480 and Caco-2 colorectal cancer cells.

Materials:

-

SW480 or Caco-2 cells

-

DMEM or appropriate culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

This compound (DAS)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count SW480 or Caco-2 cells.

-

Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of DAS in culture medium to achieve final concentrations of 0.2 µM and 0.5 µM.

-

Remove the old medium from the wells and add 100 µL of the DAS-containing medium or control medium to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the cell proliferation rate as a percentage of the control.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 4. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]

- 5. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

N1,N12-Diacetylspermine as an endogenous polyamine metabolite

An In-depth Technical Guide on N1,N12-Diacetylspermine as an Endogenous Polyamine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DiAcSpm) is a diacetylated derivative of the polyamine spermine (B22157). While a minor component of total polyamines in healthy individuals, its levels are frequently and significantly elevated in various pathological conditions, most notably in cancer.[1][2] This has positioned DiAcSpm as a promising biomarker for the diagnosis, prognosis, and monitoring of malignancies such as colorectal, lung, breast, and prostate cancer.[3][4] Its biosynthesis is intrinsically linked to the polyamine metabolic pathway, which is often dysregulated in rapidly proliferating cells. This guide provides a comprehensive overview of the biochemistry of DiAcSpm, its role as a clinical biomarker, the analytical methodologies for its quantification, and its emerging biological functions and signaling pathways.

Biochemistry and Metabolism of this compound

Polyamines are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and gene regulation.[3] The intracellular concentrations of polyamines are tightly controlled through a balance of biosynthesis, catabolism, and transport.

Biosynthesis Pathway: The synthesis of DiAcSpm is a multi-step enzymatic process originating from the amino acid ornithine.

-

Ornithine to Putrescine: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine.

-

Putrescine to Spermidine (B129725): Spermidine synthase (SRM) catalyzes the transfer of an aminopropyl group from S-adenosylmethionine (SAM) to putrescine, yielding spermidine.

-

Spermidine to Spermine: Spermine synthase (SMS) adds another aminopropyl group to spermidine to form spermine.[3]

-

Acetylation of Spermine: The catabolism of spermine is initiated by spermidine/spermine N1-acetyltransferase (SSAT or SAT1) .[5][6] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine, forming N1-acetylspermine.

-

Formation of DiAcSpm: A subsequent acetylation event, also catalyzed by SSAT, at the N12 position of N1-acetylspermine results in the formation of this compound.[3]

The acetylated products, including DiAcSpm, are typically either oxidized by acetylpolyamine oxidase (APAO) or readily excreted from the cell, making them detectable in biofluids like urine and blood.[5]

This compound as a Cancer Biomarker

Elevated urinary and serum levels of DiAcSpm have been identified in patients with various cancers, often at early stages, making it a highly valuable biomarker.[4][7] In normal urine, DiAcSpm accounts for less than 0.5% of total polyamines.[1][7]

Data Presentation: DiAcSpm in Cancer

The following tables summarize key quantitative findings regarding DiAcSpm as a cancer biomarker.

Table 1: Diagnostic Performance of DiAcSpm in Various Cancers

| Cancer Type | Biofluid | Key Finding | AUC | Sensitivity | Specificity | Reference |

|---|---|---|---|---|---|---|

| Colorectal Cancer (CRC) | Urine | DiAcSpm performed best in discriminating CRC from healthy controls. | 0.794 | 60% (Stage 0/I) | - | [2][3][4] |

| Non-Small Cell Lung Cancer (NSCLC) | Serum | Pre-diagnostic marker 0-6 months before diagnosis. | 0.710 | - | - | |

| Non-Small Cell Lung Cancer (NSCLC) | Urine | Higher in NSCLC patients than healthy controls (0.810 vs 0.534 median DASr). | - | - | - | [2] |

| Hepatocellular Carcinoma (HCC) | Urine | Useful index for HCC severity and activity. | - | 65.5% | 76.0% | [8] |

| Breast Cancer | Urine | More sensitive than established markers for early-stage detection. | - | 28% (Stage I/II) | - |[4] |

AUC: Area Under the Curve; DASr: DiAcSpm/cutoff ratio

Table 2: Comparative Sensitivity for Early-Stage Colorectal Cancer (Stage 0 & I)

| Marker | Sensitivity | P-value vs. DiAcSpm | Reference |

|---|---|---|---|

| Urinary DiAcSpm | 60% | - | [4] |

| Serum CEA | 10% | < 0.002 | [4] |

| Serum CA19-9 | 5% | < 0.0004 |[4] |

Biological Function and Signaling Pathways

Beyond its role as a biomarker, recent studies have begun to uncover the direct biological functions of DiAcSpm, particularly in cancer progression.

In colorectal cancer (CRC), DiAcSpm has been shown to promote cell proliferation.[1][9] Mechanistic studies revealed that DiAcSpm treatment in CRC cell lines (SW480 and Caco-2) leads to the downregulation of microRNA-559 (miR-559).[7] As a tumor-suppressive miRNA, miR-559 directly targets cystathionine (B15957) β-synthase (CBS). The downregulation of miR-559 by DiAcSpm relieves the inhibition on CBS, leading to increased CBS expression.[7][9] Elevated CBS activity contributes to increased proliferation, cell cycle progression, and ATP production, thereby promoting cancer cell growth.[1][7]

Analytical Methodologies

Accurate quantification of DiAcSpm in biological matrices is critical for its clinical application. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow: LC-MS/MS Quantification

A typical workflow for the analysis of DiAcSpm in biofluids using LC-MS/MS is outlined below. This method offers high sensitivity and specificity.[10]

Protocol 1: LC-MS/MS Quantification of Acetylated Polyamines

This protocol is adapted from a high-throughput method for quantifying acetylated polyamines in plasma, urine, and saliva.[10]

-

1. Sample Preparation:

-

To 50 µL of biofluid (plasma, urine, or saliva), add an internal standard solution (e.g., stable isotope-labeled this compound-d6).[11]

-

Perform protein precipitation with an organic solvent (e.g., methanol).

-

For urine samples, an acid hydrolysis step (e.g., with HCl) may be performed to release conjugated forms before extraction.[12]

-

Solid Phase Extraction (SPE): Use a strong cation exchange 96-well plate.

-

Condition the plate with methanol, then water.

-

Load the sample.

-

Wash with 0.1 N HCl, followed by methanol.

-

Elute the analytes with 7N ammonia (B1221849) in methanol.[12]

-

-

Evaporate the eluent to dryness under nitrogen and reconstitute in the initial mobile phase.

-

-

2. Chromatographic Separation (UPLC):

-

3. Mass Spectrometry Detection (Tandem MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for DiAcSpm and its internal standard to ensure identity and accurate quantification.[10]

-

Calibration: Generate a calibration curve using a blank matrix (e.g., stripped serum or highly diluted homogenate) spiked with known concentrations of DiAcSpm standards (e.g., ranging from 0.0375 to 750 ng/mL).[10][13]

-

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a simpler, high-throughput alternative to LC-MS/MS, particularly for clinical screening.[1][8][14]

-

1. Principle: A competitive ELISA format is typically used, where DiAcSpm in the sample competes with a fixed amount of labeled DiAcSpm for binding to a limited number of anti-DiAcSpm antibody sites.

-

2. Reagents:

-

3. Procedure (adapted from published methods): [1][14]

-

Coating: Coat a 96-well plate with a DiAcSpm-protein conjugate (e.g., DiAcSpm-BSA) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with Tween 20).

-

Blocking: Add a blocking solution (e.g., BSA in PBS) to each well and incubate for 2 hours at 37°C to prevent non-specific binding.

-

Competition: Add standards or urine samples along with the anti-DiAcSpm primary antibody to the wells. Incubate to allow competition.

-

Washing: Repeat the wash step.

-

Detection: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate.

-

Washing: Repeat the wash step.

-

Substrate Reaction: Add the substrate solution. The color development is inversely proportional to the amount of DiAcSpm in the sample.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration is determined by comparison to the standard curve.

-

Applications in Drug Development

The central role of polyamine metabolism in cancer makes it an attractive target for therapeutic intervention.

-

Monitoring Therapeutic Efficacy: DiAcSpm levels can reflect the progression of a disease or the effect of treatment, providing a non-invasive tool to monitor patient response to therapy.[8]

-

Targeting Polyamine Metabolism: The enzyme responsible for DiAcSpm production, SSAT, is a key regulatory point.[5][15] Polyamine analogues designed to potently induce SSAT activity can deplete intracellular polyamine pools and inhibit cancer cell growth.[16] Understanding the dynamics of DiAcSpm excretion can aid in the development and clinical evaluation of such agents.

Conclusion

This compound has transitioned from a minor metabolic product to a clinically relevant molecule with significant potential. Its utility as a sensitive, non-invasive biomarker for the early detection of several major cancers is well-documented.[2][4][17] Furthermore, emerging research into its direct role in promoting cancer cell proliferation opens new avenues for understanding tumorigenesis and developing targeted therapies. The robust analytical methods now available for its quantification will facilitate its broader application in clinical diagnostics, patient stratification, and as a pharmacodynamic marker in drug development programs targeting the polyamine pathway.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Spermidine/spermine N1‐acetyltransferase — the turning point in polyamine metabolism | Semantic Scholar [semanticscholar.org]

- 7. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical significance of urinary this compound levels in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 14. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of cell growth in CaCO2 cells by the polyamine analogue N1,N12-bis(ethyl)spermine is preceded by a reduction in MYC oncoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]

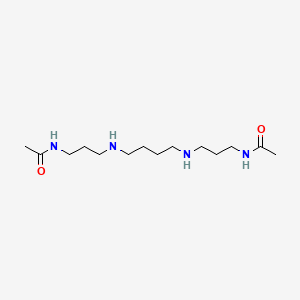

Chemical structure and properties of N1,N12-Diacetylspermine

An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Key Polyamine Metabolite

Abstract

N1,N12-Diacetylspermine (DAS) is a diacetylated derivative of the endogenous polyamine spermine (B22157). It has garnered significant attention in the scientific community as a promising biomarker for various pathological conditions, most notably cancer. Elevated levels of this compound in biological fluids such as urine have been correlated with the presence and progression of several malignancies, including colorectal, breast, and non-small-cell lung cancer.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for its synthesis, quantification, and functional analysis are also presented to support researchers and drug development professionals in their investigations of this important molecule.

Chemical Structure and Properties

This compound is characterized by the addition of acetyl groups to the terminal primary amine groups of the spermine backbone. This acetylation neutralizes the positive charges at these positions, altering the molecule's interaction with negatively charged cellular components like nucleic acids.

Chemical Identifiers

| Property | Value |

| IUPAC Name | N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide |

| CAS Number | 61345-83-3 |

| Molecular Formula | C14H30N4O2 |

| SMILES | CC(=O)NCCCNCCCCNCCCNC(=O)C |

| InChI Key | NPDTUDWGJMBVEP-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 286.41 g/mol | PubChem |

| Physical State | Solid | HMDB |

| Solubility | Soluble in DMSO (approx. 0.2 mg/mL) and PBS (pH 7.2, approx. 10 mg/mL) | Cayman Chemical |

| Predicted Water Solubility | 0.11 g/L | ALOGPS |

| Predicted logP | -0.18 | ALOGPS |

| Predicted pKa (Strongest Acidic) | 15.99 | ChemAxon |

Biological Significance and Signaling Pathways

This compound is a key metabolite in the polyamine catabolic pathway. Polyamines, including spermine, are essential for cell growth, proliferation, and differentiation.[4][5] The acetylation of spermine is a critical regulatory step, and the resulting this compound has been implicated in specific signaling pathways, particularly in the context of cancer.

Role in Polyamine Metabolism

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[6] Spermine is synthesized from spermidine, and its catabolism is initiated by acetylation, catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). The resulting N1-acetylspermine can be further acetylated to form this compound or oxidized by polyamine oxidase (PAOX).

Polyamine Metabolism Pathway

Role in Cancer Proliferation

Recent studies have elucidated a role for this compound in promoting cancer cell proliferation. In colorectal cancer (CRC) cells, exogenous this compound has been shown to increase cell growth, advance the cell cycle, and elevate levels of cyclins D1 and E.[3] This pro-proliferative effect is mediated, at least in part, through the downregulation of microRNA-559 (miR-559). The subsequent derepression of the miR-559 target, cystathionine (B15957) β-synthase (CBS), leads to increased energy metabolism and cellular proliferation.[3][7]

This compound Signaling in CRC

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Chemical Synthesis of this compound

A general method for the synthesis of N1,N12-diacyl spermines can be adapted for the synthesis of this compound.[8] This involves the selective acylation of the terminal primary amines of spermine.

Materials:

-

Spermine

-

Acetic anhydride (B1165640)

-

A suitable solvent (e.g., Dichloromethane - DCM)

-

A suitable base (e.g., Triethylamine - TEA)

-

Purification reagents (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Dissolve spermine in the solvent and cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add a stoichiometric amount of acetic anhydride (2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product using column chromatography to obtain pure this compound.

-

Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Quantification of this compound in Urine by LC-MS/MS

This protocol is based on a high-throughput method for the quantification of acetylated polyamines in biological fluids.[9]

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge the samples to pellet any precipitate.

-

Dilute the supernatant with a suitable buffer.

-

Add an internal standard (e.g., deuterium-labeled this compound).

-

Filter the samples through a strong anion exchange resin.

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid).

-

Flow Rate: Optimized for the specific column and system.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LC-MS/MS Quantification Workflow

Quantification of this compound by ELISA

A competitive ELISA is a sensitive method for the quantification of this compound in biological samples.[10][11]

Procedure:

-

Coat a 96-well plate with an antigen conjugate (e.g., this compound-BSA).

-

Block non-specific binding sites.

-

Add standards and samples to the wells, followed by the addition of a specific primary antibody against this compound.

-

Incubate to allow for competitive binding between the this compound in the sample/standard and the coated antigen for the primary antibody.

-

Wash the plate to remove unbound reagents.

-

Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

-

Wash the plate again.

-

Add a substrate that is converted by the enzyme to produce a detectable signal (e.g., colorimetric).

-

Stop the reaction and measure the signal intensity.

-

The signal intensity is inversely proportional to the concentration of this compound in the sample.

Cell Proliferation Assay (CCK-8)

The effect of this compound on cell proliferation can be assessed using a Cell Counting Kit-8 (CCK-8) assay.[1]

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a biologically significant molecule with increasing relevance in clinical and research settings. Its role as a potential non-invasive biomarker for cancer warrants further investigation. The technical information and experimental protocols provided in this guide are intended to facilitate future research into the multifaceted roles of this compound in health and disease, and to aid in the development of novel diagnostic and therapeutic strategies.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Ca… [ouci.dntb.gov.ua]

- 8. N1,N12-Diacyl spermines: SAR studies on non-viral lipopolyamine vectors for plasmid DNA and siRNA formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]

Preliminary Studies on N1,N12-Diacetylspermine in Urine: A Technical Guide

Introduction

N1,N12-diacetylspermine (DiAcSpm) is a polyamine that is emerging as a promising biomarker, particularly in the field of oncology.[1][2][3][4][5] Polyamines are crucial for cell growth and proliferation, and their metabolic pathways are often dysregulated in cancer.[6][7] DiAcSpm is a minor component of total urinary polyamines, constituting less than 0.5% in healthy individuals.[1][2][4][5][6] However, its concentration is frequently elevated in the urine of patients with various malignancies, including colorectal, breast, lung, and prostate cancers, often with higher sensitivity for early-stage disease compared to established biomarkers.[1][8] This technical guide provides an in-depth overview of preliminary studies on urinary DiAcSpm, targeting researchers, scientists, and professionals in drug development.

Quantitative Data Presentation

The following table summarizes the quantitative data on urinary this compound concentrations in healthy individuals and patients with different types of cancer.

| Population | N | Analyte | Concentration/Value | Method | Reference |

| Healthy Males | 3952 | DiAcSpm | Median: 100 nmol/g creatinine (B1669602) (95th percentile: 192 nmol/g creatinine) | ELISA/Colloidal Gold | |

| Healthy Females | 1782 | DiAcSpm | Median: 149 nmol/g creatinine (95th percentile: 305 nmol/g creatinine) | ELISA/Colloidal Gold | |

| Colorectal Cancer | 113 | DiAcSpm Positive Rate (Stage 0+I) | 66.7% | Colloidal Gold | [1] |

| Colorectal Cancer | 113 | DiAcSpm Positive Rate (Stage II) | 71.9% | Colloidal Gold | [1] |

| Colorectal Cancer | 113 | DiAcSpm Positive Rate (Stage III) | 48.7% | Colloidal Gold | [1] |

| Colorectal Cancer | 113 | DiAcSpm Positive Rate (Stage IV) | 100% | Colloidal Gold | [1] |

| Breast Cancer | 28 | DiAcSpm Sensitivity | 46.4% | ELISA | |

| Colorectal Cancer | 33 | DiAcSpm Sensitivity | 69.6% | ELISA | |

| Bladder Cancer Patients | 36 | DiAcSpm | Median: 171.5 nmol/L | ELISA | |

| Benign Urological Disease | 30 | DiAcSpm | Median: 143.8 nmol/L | ELISA |

Experimental Protocols

Sample Collection and Storage

Proper collection and storage of urine samples are critical for accurate quantification of DiAcSpm.

-

Collection: A mid-stream "clean catch" urine sample is recommended to minimize contamination. Early morning urine is often preferred.

-

Storage: Urine samples should be refrigerated immediately after collection. For long-term storage, samples are typically frozen at -20°C or lower. The addition of preservatives like sodium azide (B81097) may be used to prevent bacterial growth.

Analytical Methodologies

Several methods have been employed for the quantification of this compound in urine, with ELISA, HPLC, and LC-MS/MS being the most common.

a) Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for the quantification of DiAcSpm due to its high sensitivity and specificity. A competitive ELISA is a common format.

-

Principle: In a competitive ELISA, a known amount of labeled DiAcSpm competes with the DiAcSpm in the urine sample for binding to a limited amount of anti-DiAcSpm antibody coated on a microplate. The amount of labeled DiAcSpm bound to the antibody is inversely proportional to the concentration of DiAcSpm in the sample.

-

General Protocol Outline:

-

Coating: Microplate wells are coated with an anti-DiAcSpm antibody.

-

Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., BSA or non-fat milk).

-

Competition: A mixture of the urine sample (or standard) and a known concentration of enzyme-labeled DiAcSpm is added to the wells and incubated.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

-

Measurement: The absorbance is read using a microplate reader. The concentration of DiAcSpm in the sample is determined by comparing its absorbance to a standard curve.

-

-

Performance: A developed competitive ELISA has shown a lower limit of detection of 4.53 nM/assay and a higher limit of 145 nM/assay, with good recovery and precision.

b) High-Performance Liquid Chromatography (HPLC)

HPLC methods have been developed for the separation and quantification of various polyamines, including DiAcSpm.

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase.

-

Sample Preparation: A common sample preparation step involves the use of a cation-exchange column to partially purify and concentrate the polyamines from the urine matrix.

-

General Protocol Outline:

-

Sample Preparation: Urine samples are treated to remove interfering substances and concentrate the polyamines.

-

Injection: The prepared sample is injected into the HPLC system.

-

Separation: The analytes are separated on an appropriate HPLC column (e.g., a C18 reversed-phase column) using a specific mobile phase gradient.

-

Detection: DiAcSpm can be detected using various detectors, often after post-column derivatization to enhance sensitivity.

-

c) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of DiAcSpm and is becoming the method of choice for many researchers.

-

Principle: LC separates the components of the urine sample, and the mass spectrometer detects and quantifies the specific mass-to-charge ratio of DiAcSpm and its fragments.

-

Sample Preparation: Sample preparation may involve a simple dilution or a more extensive clean-up procedure like solid-phase extraction.

-

General Protocol Outline:

-

Sample Preparation: Urine samples are prepared to be compatible with the LC-MS/MS system.

-

LC Separation: The prepared sample is injected into the LC system for chromatographic separation.

-

Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized DiAcSpm is selected in the first mass analyzer, fragmented, and the resulting fragments are detected in the second mass analyzer.

-

Quantification: Quantification is typically performed using a stable isotope-labeled internal standard of DiAcSpm.

-

Mandatory Visualizations

Signaling Pathway

The biosynthesis of this compound is intricately linked to the polyamine metabolic pathway. The key enzyme responsible for its production is spermidine/spermine N1-acetyltransferase (SSAT).

Caption: Polyamine metabolic pathway leading to this compound formation.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the analysis of urinary this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

Foundational Research on Polyamine Metabolism and Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Their intracellular concentrations are meticulously regulated through a complex interplay of biosynthesis, catabolism, and transport. In the context of oncology, the polyamine metabolic pathway is frequently dysregulated, with cancer cells exhibiting elevated polyamine levels to sustain their rapid proliferation and survival.[2][3] This dependency presents a compelling therapeutic window for the development of novel anti-cancer strategies. This technical guide provides a comprehensive overview of the foundational research on polyamine metabolism in cancer, detailing core biochemical pathways, summarizing key quantitative data, and offering detailed experimental protocols for researchers in the field.

Core Signaling Pathways in Polyamine Metabolism

The homeostasis of intracellular polyamines is maintained by a tightly regulated network of biosynthetic and catabolic enzymes. Key oncogenic pathways, most notably involving the MYC oncogene, directly impact polyamine metabolism, contributing to the malignant phenotype.[4][5][6]

Polyamine Biosynthesis

The biosynthetic pathway begins with the conversion of ornithine to putrescine by ornithine decarboxylase (ODC), the first and primary rate-limiting enzyme in this cascade.[4][7] Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups, derived from decarboxylated S-adenosylmethionine (dcSAM). This decarboxylation is catalyzed by S-adenosylmethionine decarboxylase (AdoMetDC), another critical regulatory enzyme.[8] Spermidine synthase and spermine synthase then catalyze the transfer of the aminopropyl groups to putrescine and spermidine, respectively.[1]

Polyamine Catabolism

The catabolic pathway serves to reduce intracellular polyamine levels. The rate-limiting enzyme in this process is spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermidine and spermine.[9][10] These acetylated polyamines can then be either exported from the cell or oxidized by N1-acetylpolyamine oxidase (PAOX), a peroxisomal enzyme, to produce putrescine and spermidine, respectively.[9] Alternatively, spermine can be directly converted back to spermidine by spermine oxidase (SMO), a process that generates hydrogen peroxide and can contribute to oxidative stress.[9]

Regulation by Oncogenic Pathways

The MYC oncogene is a master regulator of polyamine metabolism.[5][6] It directly upregulates the transcription of both ODC1 and AMD1, the genes encoding ODC and AdoMetDC, respectively.[11] This leads to a significant increase in polyamine biosynthesis, which is crucial for sustaining the high proliferative rate of cancer cells. Other oncogenic pathways, including Ras and mTOR signaling, have also been implicated in the dysregulation of polyamine metabolism.[1]

Data Presentation

Table 1: Kinetic Properties of Key Enzymes in Polyamine Metabolism

| Enzyme | Substrate(s) | K_m_ (µM) | V_max_ (nmol/min/mg) | Source Organism/Cell Line |

| Ornithine Decarboxylase (ODC) | L-Ornithine | 30 - 100 | Varies significantly | Human cell lines |

| S-adenosylmethionine Decarboxylase (AdoMetDC) | S-adenosylmethionine | ~50 | Varies | Rat prostate |

| Spermidine/Spermine N1-acetyltransferase (SSAT) | Spermidine | 55 | Not reported | Zebrafish |

| Spermine | 182 | Not reported | Zebrafish |

Note: Kinetic parameters can vary significantly depending on the specific assay conditions, enzyme purity, and cellular context.

Table 2: Polyamine Concentrations in Cancer vs. Normal Cells

| Cell Line/Tissue | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Reference |

| Normal Colon Mucosa | ~0.2 | ~2.5 | ~3.0 | [1][12][13] |

| Colon Cancer Tissue | ~1.1 (470% increase) | ~6.5 (260% increase) | ~11.4 (380% increase) | [1] |

| MCF-10A (Normal Breast Epithelial) | Lower | Lower | Lower | |

| MCF-7 (Breast Cancer) | Higher | Higher | Higher | |

| Normal Prostate Epithelial Cells | Lower | Lower | Lower | [5] |

| LNCaP (Prostate Cancer) | Higher | Higher | Higher | [5] |

| PC-3 (Prostate Cancer) | Higher | Higher | Higher | [5] |

Table 3: IC50 Values of Key Polyamine Metabolism Inhibitors

| Inhibitor | Target Enzyme | Cancer Cell Line | IC50 (µM) | Reference |

| DFMO (Eflornithine) | ODC | Most cell lines | >5000 | |

| A121 (Ovarian) | 0.1 - 1 | [9] | ||

| A549 (Lung) | 0.1 - 1 | [9] | ||

| SH-1 (Melanoma) | 0.1 - 1 | [9] | ||

| HT29 (Colon) | >100 | [9] | ||

| N1,N11-diethylnorspermine (DENSpm) | Induces SSAT | MDA-MB-468 (Breast) | 1-10 | [14] |

| MCF-7 (Breast) | 1-10 | [14] | ||

| Human Melanoma | 2 - 180 | [15] | ||

| PC-3, TSU-pr1, DU-145, JCA-1 (Prostate) | Micromolar concentrations | [16] |

Experimental Protocols

Quantification of Intracellular Polyamines by HPLC

Materials:

-

Perchloric acid (PCA), 0.4 M

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline (100 mg/mL)

-

HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: 340 nm, Emission: 450 nm)[17]

-

Polyamine standards (Putrescine, Spermidine, Spermine)

Procedure:

-

Sample Preparation:

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells by adding 200 µL of 0.4 M PCA.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate solution.

-

Add 400 µL of dansyl chloride solution.

-

Vortex and incubate in the dark at 60°C for 1 hour.

-

Add 100 µL of proline solution to quench the reaction.

-

Vortex and incubate for 30 minutes at room temperature.

-

Add 1 mL of toluene, vortex vigorously for 1 minute, and centrifuge to separate the phases.

-

Carefully collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of methanol.

-

-

HPLC Analysis:

-

Inject 20 µL of the reconstituted sample into the HPLC system.

-

Separate the dansylated polyamines using a gradient elution program (e.g., a linear gradient from 60% to 90% Mobile Phase B over 20 minutes).

-

Quantify the polyamines by comparing the peak areas to a standard curve generated from known concentrations of polyamine standards.

-

Ornithine Decarboxylase (ODC) Activity Assay (Radiometric)

This protocol measures ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.[1][15]

Materials:

-

L-[1-¹⁴C]-ornithine

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.1 mM pyridoxal-5'-phosphate (PLP)

-

Cell lysis buffer: Assay buffer containing 0.1% Triton X-100

-

2 M Citric Acid

-

Scintillation vials with center wells

-

Filter paper discs

-

Hyamine hydroxide (B78521) or other CO₂ trapping agent

-

Liquid scintillation counter

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Enzyme Assay:

-

Place a filter paper disc impregnated with 20 µL of hyamine hydroxide in the center well of a scintillation vial.

-

In the bottom of the vial, add 50-100 µg of cytosolic protein.

-

Add assay buffer to a final volume of 190 µL.

-

Initiate the reaction by adding 10 µL of L-[1-¹⁴C]-ornithine (final concentration ~0.5 µCi/mL).

-

Immediately seal the vial and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by injecting 200 µL of 2 M citric acid into the reaction mixture in the bottom of the vial.

-

Continue to incubate for another 30 minutes at 37°C to ensure complete trapping of the released ¹⁴CO₂.

-

-

Quantification:

-

Remove the center well containing the filter paper and place it in a new scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate ODC activity as pmol of CO₂ released per hour per mg of protein.

-

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay (Colorimetric)

This assay measures the activity of SSAT by detecting the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[2][20]

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.8)

-

Spermidine or Spermine (10 mM stock)

-

Acetyl-CoA (10 mM stock)

-

DTNB solution (10 mM in assay buffer)

-

Cell lysis buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Cell Lysate Preparation:

-

Prepare cytosolic extracts as described in the ODC activity assay protocol.

-

-

Enzyme Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell lysate (containing 50-100 µg of protein)

-

130 µL of Assay Buffer

-

10 µL of DTNB solution

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of 5 µL of spermidine/spermine stock and 5 µL of acetyl-CoA stock.

-

Immediately measure the increase in absorbance at 412 nm over 5-10 minutes in a kinetic mode.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA412/min).

-

Use the molar extinction coefficient of DTNB (14,150 M⁻¹cm⁻¹) to convert the rate to nmol of CoA-SH produced per minute per mg of protein.

-

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][11]

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells and treat with the compound of interest for the desired duration. Include untreated and vehicle-treated controls.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI solution.

-

Add 400 µL of 1X Annexin V Binding Buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately by flow cytometry.

-

Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.[5][7][21][22]

Materials:

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in cells and prepare a control group of untreated cells.

-

Harvest 1-5 x 10^6 cells per sample by centrifugation.

-

Lyse the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[21]

-

Centrifuge at 10,000 x g for 1 minute at 4°C.[21]

-

Collect the supernatant and determine the protein concentration.

-

-

Enzyme Assay:

-

In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well.

-

Adjust the volume to 50 µL with Assay Buffer.

-

Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.[21]

-

Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).[21]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.